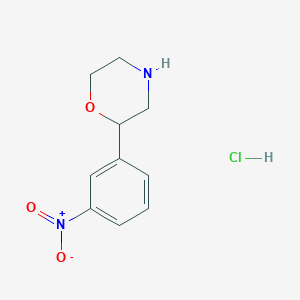

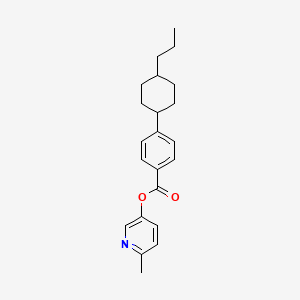

2-(3-Nitrophenyl)morpholine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Synthesis and Antidepressant Activity

A study by Yuan (2012) focuses on the synthesis of a compound closely related to 2-(3-Nitrophenyl)morpholine;hydrochloride. This compound exhibited potential antidepressant activities, highlighting the role of such chemicals in developing antidepressant medications. (Yuan, 2012).

2. Chemical Synthesis and Structure Analysis

Research conducted by Bin (2011) delved into the synthesis of a variant of this compound, demonstrating the compound's synthesis process and confirming its structure through various analytical techniques. This research contributes to the understanding of morpholine derivatives' chemical properties. (Bin, 2011).

3. Applications in Photocatalysis

Zhao Jin-hu (2015) explored the use of a morpholine hydrochloride derivative in photocatalysis. This study showed that the prepared nanometer TiO2, in conjunction with morpholine hydrochloride, has excellent photocatalytic performance, indicating potential applications in environmental remediation and energy conversion. (Zhao Jin-hu, 2015).

4. Synthesis of Bioactive Compounds

Research conducted by Wang et al. (2016) on the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a compound closely related to this compound, shows its importance as an intermediate in the synthesis of biologically active compounds, especially in the context of anticancer research. (Wang et al., 2016).

5. Role in Drug Synthesis and Nitric Oxide Inhibition

Yoon et al. (2021) studied the synthesis of morpholine hydrochloride analogues and their ability to inhibit nitric oxide production in cells. This highlights the potential therapeutic applications of such compounds in treating conditions involving excessive nitric oxide production. (Yoon et al., 2021).

Safety and Hazards

The safety data sheet for a related compound, N-(2-Chloroethyl)morpholine hydrochloride, indicates that it is toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Properties

IUPAC Name |

2-(3-nitrophenyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-8(6-9)10-7-11-4-5-15-10;/h1-3,6,10-11H,4-5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSRXMUFVUDYAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[(methylamino)methyl]propane-1,3-diol](/img/structure/B2402258.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2402259.png)

![1-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2402269.png)

![6-Amino-8-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile](/img/structure/B2402276.png)

![2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide](/img/structure/B2402277.png)

![4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid](/img/structure/B2402278.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402281.png)